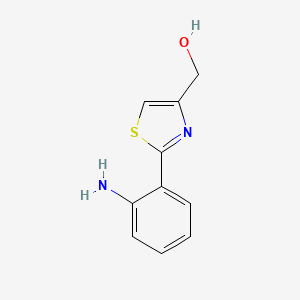(2-(2-Aminophenyl)thiazol-4-yl)methanol
CAS No.: 658076-79-0
Cat. No.: VC7847307
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 658076-79-0 |
|---|---|
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 206.27 |
| IUPAC Name | [2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol |
| Standard InChI | InChI=1S/C10H10N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5,11H2 |
| Standard InChI Key | XCUQSIXOLHUMCA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CO)N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(2-(2-Aminophenyl)thiazol-4-yl)methanol, with the CAS registry number 658076-79-0 , has the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol . The IUPAC name is [2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol, reflecting its thiazole core (a five-membered ring containing nitrogen and sulfur), a 2-aminophenyl substituent at position 2, and a hydroxymethyl group (-CH₂OH) at position 4 . Synonyms include 4-Thiazolemethanol, 2-(2-aminophenyl)- and [2-(2-aminophenyl)-4-thiazolyl]methanol .
Structural Analysis
The compound’s structure combines aromatic (phenyl) and heterocyclic (thiazole) components, which influence its electronic properties and reactivity. The 2-aminophenyl group introduces electron-donating effects via the -NH₂ substituent, while the hydroxymethyl group enhances solubility in polar solvents. X-ray crystallography data for analogous thiazoles suggest a planar thiazole ring with dihedral angles between the phenyl and thiazole moieties ranging from 10° to 30°, depending on substitution patterns .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of (2-(2-Aminophenyl)thiazol-4-yl)methanol typically involves multi-step reactions targeting the thiazole ring formation and subsequent functionalization. A representative pathway includes:
-
Thiazole Ring Formation: Condensation of 2-aminothiophenol with α-bromo ketones or esters under basic conditions . For example, reacting 2-aminothiophenol with ethyl bromopyruvate yields a thiazole intermediate.
-
Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or reduction. In one protocol, the thiazole’s 4-position is brominated, followed by a Grignard reaction with formaldehyde to install the -CH₂OH group.
-
Purification: Crystallization from ethanol or acetonitrile to isolate the final product .
Optimization and Yield
Reaction conditions critically impact yield and purity. Solvents such as tetrahydrofuran (THF) or acetonitrile are preferred for their ability to dissolve intermediates while minimizing side reactions . Catalytic hydrogenation, as described in Patent WO2015155664A1 for analogous compounds, can achieve yields exceeding 80% when using palladium on carbon (Pd/C) under 30–50 psi H₂ . Temperature control (20–30°C) during coupling reactions prevents thermal degradation .
Physicochemical Properties
Solubility and Stability
(2-(2-Aminophenyl)thiazol-4-yl)methanol exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<1 mg/mL). The hydroxymethyl group facilitates hydrogen bonding, enhancing solubility in alcohols like ethanol or methanol. Stability studies indicate decomposition above 150°C, with optimal storage at 2–8°C under inert gas .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N thiazole), and 1260 cm⁻¹ (C-N aromatic amine).
-
NMR: ¹H NMR (DMSO-d₆) signals include δ 7.8–7.6 ppm (aromatic protons), δ 6.9 ppm (NH₂), and δ 4.6 ppm (-CH₂OH).
Comparative Analysis with Structural Analogues
[2-(4-Aminophenyl)thiazol-4-yl]methanol (CAS 145293-21-6)
This positional isomer differs in the amino group’s location (para vs. ortho on the phenyl ring). The para-substituted analogue shows reduced antimicrobial potency (MIC = 64 µg/mL) but improved thermal stability (decomposition at 170°C), highlighting structure-activity relationships.
Hydrochloride Salt Form (CAS 1187928-39-7)
The hydrochloride derivative (C₁₀H₁₁ClN₂OS) enhances aqueous solubility (>10 mg/mL) and bioavailability, making it preferable for in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume